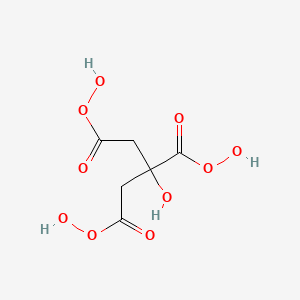
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- is a chemical compound with a complex structure that includes multiple functional groups. This compound is known for its unique properties and potential applications in various scientific fields. It is a derivative of propanetricarboxylic acid, with additional peroxo groups that contribute to its reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- typically involves the oxidation of 1,2,3-Propanetricarboxylic acid derivatives. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids. Industrial production methods may involve multi-step processes to ensure the purity and yield of the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to achieving the desired product.
Analyse Chemischer Reaktionen
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers. Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- involves the transfer of oxygen atoms from the peroxo groups to substrates. This process can lead to the oxidation of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- can be compared with other similar compounds such as:
Citric acid: A tricarboxylic acid with similar structural features but lacking peroxo groups.
Tricarballylic acid: Another tricarboxylic acid with different reactivity.
Peracetic acid: A peroxo compound with different functional groups and applications
Eigenschaften
CAS-Nummer |
127542-88-5 |
|---|---|
Molekularformel |
C6H8O10 |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboperoxoic acid |
InChI |
InChI=1S/C6H8O10/c7-3(14-11)1-6(10,5(9)16-13)2-4(8)15-12/h10-13H,1-2H2 |
InChI-Schlüssel |
VGBKDMBHXYUKRX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OO)C(CC(=O)OO)(C(=O)OO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

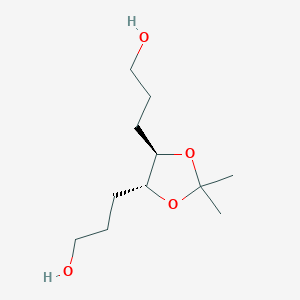

![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
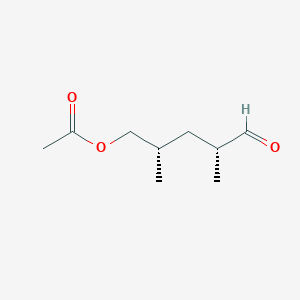

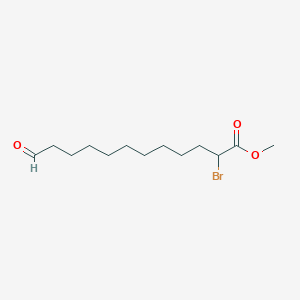
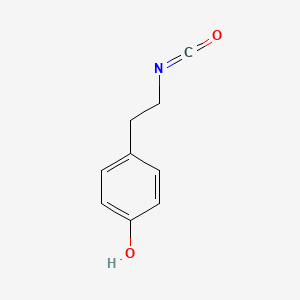
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
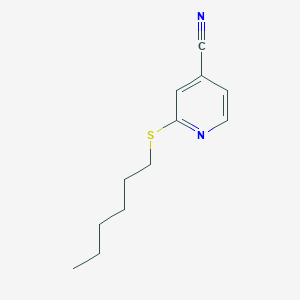
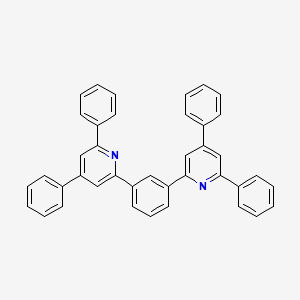
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
